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molecular formula C19H21NO2 B8339898 (-)-10,11-Dimethoxyaporphine

(-)-10,11-Dimethoxyaporphine

Cat. No. B8339898
M. Wt: 295.4 g/mol
InChI Key: HCXDSTXYBRCIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309542

Procedure details

1.7 g. (-)-10,11-Dihydroxyaporphine are dissolved in 15 ml. dimethyl formamide. After the addition of 130 ml. toluene, the mixture is heated to 110° C. (bath temperature) and, within the course of 30 minutes, 25.6 ml. of a 1N methanolic solution of phenyl trimethyl ammonium hydroxide added thereto dropwise, with vigorous stirring and the simultaneous distilling off of the toluene/alcohol azeotrope. After completion of the addition, the bath temperature is gradually increased to 130° C. As soon as the temperature of the distillate passing over has reached 110°-111° C., a further 12.5 ml. of the above-described methylation solution are added thereto. The reaction mixture is subsequently heated under reflux for 1 hour and then worked up in a manner analogous to that described in Example 1, Variant A, to give (-)-10,11-dimethoxyaporphine in the form of a yellowish syrup which is purified chromatographically on basic aluminium oxide (activity stage III) using methylene chloride/petroleum ether (1:1 v/v) as elution agent, the yield being 1.555 g. (83% of theory); NMR spectrum (CDCl3) δ 2.5 (3H, s, N--CH3), 3.65 (3H,s, O--CH3), 3.83 (3H, s, O--CH3), 6.63-7.27 (4H, m), 8.1 (1H,dd, C--1--H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C(O)=C2C(C[CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=CC=1.CN(C)[CH:23]=[O:24].[OH-:26].[C:27]1([N+](C)(C)C)C=CC=CC=1.[C:37]1([CH3:43])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>>[CH3:27][O:26][C:40]1[C:41]([O:24][CH3:23])=[C:42]2[C:37]([CH2:43][CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=[CH:38][CH:39]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2CC3N(CCC4=CC=CC(C2=C1O)=C43)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C1(=CC=CC=C1)[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
dropwise, with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition of 130 ml
CUSTOM
Type
CUSTOM
Details
within the course of 30 minutes, 25.6 ml
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the simultaneous distilling off of the toluene/alcohol
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
over has reached 110°-111° C.
ADDITION
Type
ADDITION
Details
of the above-described methylation solution are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CC3N(CCC4=CC=CC(C2=C1OC)=C43)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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